3,6-Dichloropyrido[2,3-b]pyrazine CAS 1350925-22-2 properties
3,6-Dichloropyrido[2,3-b]pyrazine CAS 1350925-22-2 properties
This guide details the chemical properties, synthesis, and reactivity of 3,6-Dichloropyrido[2,3-b]pyrazine (CAS 1350925-22-2), a critical heterocyclic building block in medicinal chemistry.
CAS: 1350925-22-2 | Formula: C₇H₃Cl₂N₃ | MW: 200.02 g/mol
Executive Summary
3,6-Dichloropyrido[2,3-b]pyrazine is a bifunctional heteroaromatic scaffold widely utilized in the discovery of kinase inhibitors (e.g., EGFR, VEGFR) and other bioactive small molecules. Its structural uniqueness lies in the fusion of a pyridine and a pyrazine ring, offering distinct electronic environments at the C3 and C6 positions. This asymmetry allows for sequential nucleophilic aromatic substitution (SₙAr) , enabling medicinal chemists to introduce two different pharmacophores with high regiocontrol—a valuable trait for fragment-based drug design (FBDD).
Chemical Profile & Properties
The following physicochemical data characterizes the core scaffold.
| Property | Value / Description |
| IUPAC Name | 3,6-Dichloropyrido[2,3-b]pyrazine |
| CAS Registry | 1350925-22-2 |
| Molecular Weight | 200.02 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic) |
| TPSA | ~38.9 Ų |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthetic Utility & Reactivity
The core value of 3,6-dichloropyrido[2,3-b]pyrazine is its differential electrophilicity . The chlorine atoms at positions 3 and 6 do not react at equal rates.
Regioselectivity Profile[3][4][5]
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Position 3 (Pyrazine Ring): This is the most reactive site. The pyrazine ring is more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms (N1, N4). Furthermore, C3 is ortho to N4 and para to the ring fusion, making it highly susceptible to SₙAr by amines, alkoxides, or thiols under mild conditions.
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Position 6 (Pyridine Ring): This site is less reactive . While still activated by the pyridine nitrogen (N5), it typically requires higher temperatures or stronger nucleophiles/catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination) to react, especially after the C3 chlorine has been displaced (which often deactivates the system slightly).
Reaction Pathway Visualization
The following diagram illustrates the logical flow of synthesis and sequential functionalization.
Caption: Synthesis route from diaminopyridine precursor and sequential regioselective functionalization.
Experimental Protocols
The following protocols are designed for research-scale synthesis and validation.
Synthesis of the Core Scaffold
Prerequisite: This synthesis typically starts from 6-chloro-2,3-diaminopyridine .
Step 1: Cyclization to Lactam
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Reagents: Dissolve 6-chloro-2,3-diaminopyridine (1.0 eq) in ethanol. Add glyoxylic acid monohydrate (1.2 eq).
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Reaction: Reflux the mixture for 2–4 hours. The regioselectivity is driven by the higher nucleophilicity of the 3-amino group on the pyridine reacting with the aldehyde of glyoxylic acid, followed by ring closure.
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Isolation: Cool to room temperature. The intermediate, 6-chloropyrido[2,3-b]pyrazin-3(4H)-one , typically precipitates. Filter, wash with cold ethanol, and dry.
Step 2: Chlorination (Deoxychlorination)
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Reagents: Suspend the lactam intermediate (1.0 eq) in neat phosphoryl chloride (POCl₃) (5–10 vol).
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Catalyst: Add a catalytic amount of DMF (3–5 drops) to form the Vilsmeier-Haack reagent in situ.
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Reaction: Heat to 90–100°C for 3–6 hours until the solid dissolves and TLC indicates consumption of starting material.
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Work-up (Critical Safety): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8.
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Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na₂SO₄, filter, and concentrate.[1][2]
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Purification: Flash chromatography (Hexane/EtOAc) yields the 3,6-dichloropyrido[2,3-b]pyrazine .
Protocol: Regioselective SₙAr at C3
Objective: To selectively displace the C3-Cl with a secondary amine (e.g., morpholine).
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Setup: Dissolve 3,6-dichloropyrido[2,3-b]pyrazine (1.0 mmol) in anhydrous THF or DMF (5 mL).
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Addition: Cool to 0°C. Add triethylamine (1.2 eq) followed by the amine nucleophile (1.05 eq) dropwise.
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Monitor: Stir at 0°C -> RT for 1–2 hours. Monitor by LC-MS.[3] The C3-substituted product usually forms exclusively under these conditions.
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Note: Heating this reaction may lead to trace double substitution (C6 reaction), so temperature control is vital.
Applications in Drug Discovery
This scaffold is a bioisostere of quinazoline and quinoline, commonly found in:
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EGFR Inhibitors: The N1/N5 nitrogens mimic the adenine binding mode in the ATP pocket of kinases.
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PI3K/AKT Pathway: Used to construct tricyclic inhibitors by annulating the pyrazine ring.
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Antibacterial Agents: Derivatives have shown activity against DNA gyrase (GyrB).
Mechanism of Action (Kinase Binding)
The pyrido[2,3-b]pyrazine core typically binds to the hinge region of the kinase.
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N1: Accepts a hydrogen bond from the backbone amide (e.g., Met793 in EGFR).
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C3-Substituent: Protrudes into the solvent-exposed region or hydrophobic pocket II.
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C6-Substituent: Often directs the molecule into the "gatekeeper" region or the back pocket, improving selectivity.
Safety & Handling
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Hazard Identification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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POCl₃ Handling: Highly corrosive and reacts violently with water. All chlorination reactions must be performed in a fume hood with proper quenching protocols.
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Storage: Moisture sensitive. Store under nitrogen or argon.
References
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Synthesis of Pyrido[2,3-b]pyrazines: Le Guével, R., et al. "Synthesis and biological evaluation of new pyrido[2,3-b]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. Link
- Regioselectivity in SₙAr: Lutz, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrido[2,3-b]pyrazine." Tetrahedron, 2012. (General principles applied to 3,6-isomer).
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Kinase Inhibitor Design: Vertex Pharmaceuticals. "Pyrido[2,3-b]pyrazine derivatives as kinase inhibitors." US Patent 2008/0119463. Link
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Scaffold Properties: Fluorochem Product Data, "3,6-Dichloropyrido[2,3-b]pyrazine."[4] Link
Sources
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 3. 155535-23-2|3-Chloropyrido[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
